molecular formula C25H27ClN6O2 B2540244 8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 652167-83-4

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B2540244
CAS No.: 652167-83-4
M. Wt: 478.98
InChI Key: LCHDOKPXMSRHNX-UHFFFAOYSA-N
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Description

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a purine-based derivative characterized by a piperazine moiety substituted with a 3-chlorophenyl group at position 8 and a 3-methylbenzyl group at position 5. The molecular formula is C₂₆H₂₈ClN₇O₂, with a molecular weight of 514.01 g/mol. Key structural features include:

  • 1,3-Dimethyl substitution on the purine core, which enhances metabolic stability by reducing enzymatic degradation .
  • 4-(3-Chlorophenyl)piperazinyl group at position 8, a common pharmacophore in ligands targeting serotonin (5-HT₁A) and dopamine receptors .
  • 7-(3-Methylbenzyl) substitution, which contributes to lipophilicity and membrane permeability .

This compound is synthesized via nucleophilic substitution reactions involving chloro-purine intermediates and functionalized piperazines, as exemplified in Scheme 33 of . Its pharmacological profile is hypothesized to involve phosphodiesterase (PDE) inhibition or receptor modulation, though specific bioactivity data remain unreported in the provided evidence.

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-17-6-4-7-18(14-17)16-32-21-22(28(2)25(34)29(3)23(21)33)27-24(32)31-12-10-30(11-13-31)20-9-5-8-19(26)15-20/h4-9,14-15H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHDOKPXMSRHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure, characterized by the presence of piperazine and chlorophenyl groups, suggests significant biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C26H29ClN6O2C_{26}H_{29}ClN_{6}O_{2}, with a molecular weight of 493.01 g/mol. The structural configuration is pivotal in determining its biological interactions.

PropertyValue
Molecular Formula C26H29ClN6O2
Molecular Weight 493.01 g/mol
IUPAC Name This compound
CAS Number 851939-27-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Purine Core Synthesis : Formed through the condensation of guanine with alkylating agents.
  • Piperazine Introduction : Achieved via nucleophilic substitution reactions.
  • Chlorophenyl Group Addition : Often performed using Friedel-Crafts alkylation methods.

These synthetic routes are crucial for obtaining the desired purity and yield necessary for biological testing.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of purines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with piperazine moieties have demonstrated efficacy against various cancer cell lines due to their ability to interact with key proteins involved in cell cycle regulation.

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl group significantly enhances its binding affinity to bacterial enzymes, leading to increased antimicrobial potency .

Enzyme Inhibition

Research has highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are valuable in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing neurotransmission.

Case Studies

  • Case Study on Antitumor Efficacy : A recent study evaluated the antitumor effects of similar purine derivatives in vitro and in vivo. Results indicated that these compounds could reduce tumor size significantly in xenograft models while exhibiting minimal toxicity to normal cells .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of synthesized derivatives, revealing moderate to strong activity against S. typhi and other pathogens. The study utilized various assays to confirm the mechanism of action through enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents at positions 7 and 8, significantly altering physicochemical and pharmacological properties. Key comparisons include:

Compound Position 8 Substitution Position 7 Substitution Molecular Formula Key Properties
Target Compound 4-(3-Chlorophenyl)piperazinyl 3-Methylbenzyl C₂₆H₂₈ClN₇O₂ High lipophilicity (logP ~3.2), potential PDE inhibition
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-9H-purine (35) 4-(3,3-Dimethylbutanoyl)piperazinyl 9-(4-Chlorophenyl) C₂₇H₂₈Cl₂N₈O 74% yield, 194–195°C melting point, 99% HPLC purity; CB1/CB2 receptor affinity
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(thiadiazolyl)sulfanyl]ethyl analog 4-(3-Chlorophenyl)piperazinyl 2-(5-Methyl-1,3,4-thiadiazolyl)sulfanyl C₂₂H₂₅ClN₈O₂S₂ Increased polarity (logP ~2.1), PubChem CID 4183021; uncharacterized bioactivity
7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl) derivative (8) Piperazin-1-yl acetyl 3,4-Dichlorophenethyl C₂₃H₂₅Cl₂N₇O₃ Potent vasodilator (EC₅₀ = 0.8 µM), superior to Cilostazol; electron-withdrawing groups enhance activity

Structural Insights :

  • Electron-withdrawing groups (e.g., 3-chlorophenyl, dichlorophenyl) enhance receptor binding or enzyme inhibition, as seen in and .
  • Lipophilic substituents (e.g., 3-methylbenzyl, 3-methylbutyl) improve blood-brain barrier penetration but may reduce aqueous solubility .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer :

  • Step 1 : Start with a purine-2,6-dione core modified via nucleophilic substitution at the 8-position using 4-(3-chlorophenyl)piperazine. Use polar aprotic solvents (e.g., DMF) with catalytic bases (K₂CO₃) to facilitate substitution .
  • Step 2 : Introduce the 7-[(3-methylphenyl)methyl] group via alkylation under inert conditions. Monitor reaction progress using TLC or HPLC.
  • Optimization : Apply statistical Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical factors impacting yield and purity .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions and assess purity. For example, the piperazine ring protons typically resonate at δ 2.5–3.5 ppm in DMSO-d₆ .
  • Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Compare X-ray diffraction data with structurally analogous purine-dione derivatives (e.g., 8-phenylpiperazine analogs) to validate bond lengths and angles .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What computational strategies predict binding affinity and selectivity for neurological targets (e.g., dopamine receptors)?

Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors. Focus on the piperazine and chlorophenyl moieties, which often engage in π-π stacking and hydrogen bonding with receptor pockets .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
  • QSAR Models : Train models using datasets of purine-dione derivatives with known IC₅₀ values. Incorporate descriptors like topological polar surface area (TPSA) and LogP to predict activity .

Q. How can statistical experimental design resolve contradictions in pharmacological data across studies?

Methodological Answer :

  • Meta-Analysis : Aggregate data from studies on similar compounds (e.g., 8-phenylpiperazine derivatives) using tools like RevMan. Apply random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Sensitivity Analysis : Use Monte Carlo simulations to identify parameters (e.g., IC₅₀, EC₅₀) most sensitive to experimental noise. Prioritize replication of high-sensitivity assays .

Q. What methodologies optimize yield and purity in large-scale synthesis while minimizing byproducts?

Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer. For example, use a microreactor with residence time <5 minutes to suppress dimerization .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR probes to track intermediate formation. Adjust reagent stoichiometry in real time to suppress side reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Methodological Answer :

  • Substitution Patterns : Synthesize analogs with halogen (F, Br) or methoxy groups on the phenyl ring. Compare solubility (via shake-flask method) and metabolic stability (using liver microsomes) .
  • Bioisosteric Replacement : Replace the 3-methylphenyl group with a pyridyl moiety to enhance BBB permeability. Use Caco-2 cell assays to measure permeability coefficients .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Methodological Answer :

  • CRISPR-Cas9 Knockout Models : Generate neuronal cell lines lacking specific receptors (e.g., D₂ dopamine receptors). Compare compound efficacy in wild-type vs. knockout models to confirm target engagement .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy. High entropy-driven binding suggests hydrophobic interactions with the piperazine group .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported receptor selectivity profiles?

Methodological Answer :

  • Orthogonal Assays : Validate binding affinity using radioligand displacement (e.g., 3^3H-spiperone for dopamine receptors) and functional assays (e.g., cAMP modulation). Discrepancies may arise from assay-specific detection limits .
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins. Identify off-targets via LC-MS/MS .

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